N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate
Brand Name: Vulcanchem
CAS No.: 94139-12-5
VCID: VC17009981
InChI: InChI=1S/C24H42N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h6-7,9-10,12-13,25H,4-5,8,11,14-22H2,1-3H3/b7-6+,10-9+,13-12+
SMILES:
Molecular Formula: C24H42N2O3
Molecular Weight: 406.6 g/mol

N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate

CAS No.: 94139-12-5

Cat. No.: VC17009981

Molecular Formula: C24H42N2O3

Molecular Weight: 406.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate - 94139-12-5

Specification

CAS No. 94139-12-5
Molecular Formula C24H42N2O3
Molecular Weight 406.6 g/mol
IUPAC Name [2-(ethylamino)ethyl-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino] acetate
Standard InChI InChI=1S/C24H42N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h6-7,9-10,12-13,25H,4-5,8,11,14-22H2,1-3H3/b7-6+,10-9+,13-12+
Standard InChI Key CAWUNVXZNYDOCP-YHTMAJSVSA-N
Isomeric SMILES CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C
Canonical SMILES CCC=CCC=CCC=CCCCCCCCC(=O)N(CCNCC)OC(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features an octadeca-9,12,15-trienamide backbone, a polyunsaturated 18-carbon chain with three double bonds at positions 9, 12, and 15. This hydrophobic moiety is conjugated to a hydrophilic head group consisting of a hydroxyethylaminoethylamine substituent. The monoacetate salt form introduces an additional acetate ion (CH3COO\text{CH}_3\text{COO}^-), which stabilizes the protonated amine groups via ionic interactions .

The IUPAC name, acetic acid; (9E,12E,15E)-N-[2-[(2-hydroxyethyl)amino]ethyl]octadeca-9,12,15-trienamide, reflects this arrangement (Figure 1) . The E configuration of the double bonds ensures a rigid, linear geometry in the fatty acid chain, influencing packing efficiency in lipid bilayers.

PropertyValue
Molecular FormulaC24H42N2O3\text{C}_{24}\text{H}_{42}\text{N}_{2}\text{O}_{3}
Molecular Weight406.6 g/mol
CAS Registry Number94139-12-5
IUPAC Name[2-(ethylamino)ethyl-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]amino]ethyl acetate

Table 1: Key structural identifiers of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate .

Stereochemical Considerations

The compound’s bioactivity is highly dependent on its stereochemistry. The E (trans) configuration of the double bonds minimizes steric hindrance, allowing for optimal interactions with lipid membranes. Nuclear magnetic resonance (NMR) studies of analogous compounds confirm that this geometry prevents cis-isomerization, which could compromise membrane permeability .

Synthesis and Manufacturing

Reaction Pathways

Synthesis begins with the condensation of octadeca-9,12,15-trienoic acid (α-linolenic acid) with N-(2-hydroxyethyl)ethylenediamine under inert atmospheric conditions. A typical procedure involves:

  • Activation of the fatty acid: The carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2).

  • Amide bond formation: The acyl chloride reacts with N-(2-hydroxyethyl)ethylenediamine in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.

  • Acetylation: The tertiary amine is protonated with acetic acid to form the monoacetate salt, precipitated via cold diethyl ether .

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of fatty acid to diamine) and exclusion of moisture to prevent hydrolysis.

Purification Techniques

Crude product purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water mobile phase (70:30 v/v). The monoacetate elutes at ~14.3 minutes under isocratic conditions, as confirmed by liquid chromatography–mass spectrometry (LC-MS) with an [M+H]⁺ peak at m/z 407.4 .

Physicochemical Properties

Solubility and Stability

The compound exhibits amphiphilic behavior:

  • Hydrophilic domains: The hydroxyethylaminoethyl group and acetate ion confer water solubility (~12 mg/mL at 25°C).

  • Hydrophobic domains: The polyunsaturated alkyl chain enables solubility in organic solvents like chloroform (≥50 mg/mL) .

Stability studies indicate decomposition above 180°C, with hygroscopicity requiring storage under nitrogen at -20°C.

Spectroscopic Characterization

  • Infrared (IR) spectroscopy: Strong absorption bands at 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) confirm the presence of secondary amides .

  • ¹³C NMR: Signals at δ 172.8 ppm (carbonyl carbon) and δ 25–35 ppm (allylic carbons) validate the unsaturated backbone .

Analytical Methods

Chromatographic Profiling

RP-HPLC remains the gold standard for purity assessment. Critical parameters include:

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).

  • Detection: UV absorbance at 210 nm.

  • Retention time: 14.3 ± 0.2 minutes .

Mass Spectrometric Analysis

High-resolution MS (HRMS) using electrospray ionization (ESI) in positive mode confirms the molecular ion [M+H]⁺ at m/z 407.3124 (calculated 407.3128) .

Related Compounds and Comparative Analysis

CompoundMolecular FormulaKey Differences
N-[2-[(2-hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamideC22H40N2O2\text{C}_{22}\text{H}_{40}\text{N}_{2}\text{O}_{2}Lacks acetate group; lower solubility
N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)octadeca-9,12,15-trienamideC24H45N3O\text{C}_{24}\text{H}_{45}\text{N}_{3}\text{O}Additional aminoethyl group; higher polarity

Table 2: Structural analogs and their distinguishing features .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator